2-Methylthio-6-chloropyrimidine-4-boronic acid
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Overview
Description
2-Methylthio-6-chloropyrimidine-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methylthio and a chloro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-6-chloropyrimidine-4-boronic acid typically involves the introduction of the boronic acid group onto a pre-formed pyrimidine ring. One common method is the borylation of 2-Methylthio-6-chloropyrimidine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-6-chloropyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Alcohols: Formed from oxidation of the boronic acid group.
Substituted Pyrimidines: Formed from substitution reactions.
Scientific Research Applications
2-Methylthio-6-chloropyrimidine-4-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its use in the development of pharmaceutical compounds.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylthio-6-chloropyrimidine-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester
- This compound neopentyl glycol ester
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group makes it particularly useful in Suzuki–Miyaura coupling reactions, distinguishing it from other pyrimidine derivatives.
Properties
Molecular Formula |
C5H6BClN2O2S |
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Molecular Weight |
204.45 g/mol |
IUPAC Name |
(6-chloro-2-methylsulfanylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2S/c1-12-5-8-3(6(10)11)2-4(7)9-5/h2,10-11H,1H3 |
InChI Key |
AERGFNKONBUIHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)SC)Cl)(O)O |
Origin of Product |
United States |
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